PROTAC EGFR degrader 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

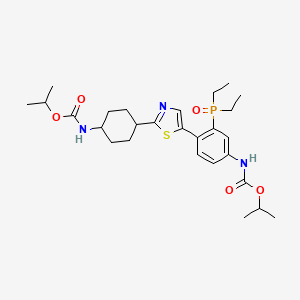

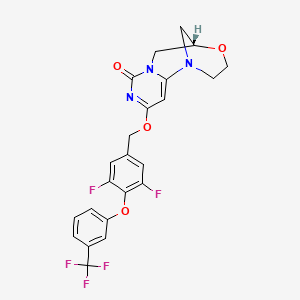

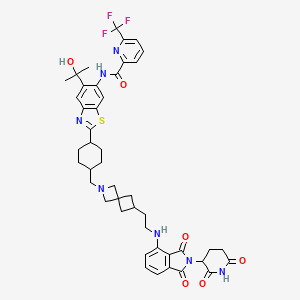

Le dégradeur PROTAC EGFR 7 est un dégradeur puissant et sélectif des mutants L858R/T790M du récepteur du facteur de croissance épidermique (EGFR). Ce composé est un membre de la famille des chimères de ciblage de la protéolyse (PROTAC), qui sont des molécules hétérobifonctionnelles conçues pour induire la dégradation de protéines spécifiques par le biais du système ubiquitine-protéasome. Le dégradeur PROTAC EGFR 7 a montré une activité antitumorale significative et est principalement utilisé dans la recherche liée au cancer du poumon non à petites cellules (CPNPC) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dégradeur PROTAC EGFR 7 implique plusieurs étapes, y compris la préparation du ligand pour la protéine cible (EGFR), du ligand pour la ligase E3 ubiquitine et du lieur qui relie ces deux ligands. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour assurer les transformations chimiques souhaitées.

Préparation du ligand EGFR : Cette étape implique la synthèse d'une molécule qui peut se lier spécifiquement aux mutants L858R/T790M de l'EGFR. Ceci est réalisé par une série de réactions organiques, y compris des réactions de substitution nucléophile, d'oxydation et de réduction.

Préparation du ligand de la ligase E3 ubiquitine : Cette étape implique la synthèse d'une molécule qui peut recruter la ligase E3 ubiquitine. Les ligands couramment utilisés comprennent ceux qui peuvent se lier aux protéines céreblon ou von Hippel-Lindau (VHL).

Synthèse et conjugaison du lieur : Le lieur est synthétisé puis conjugué au ligand EGFR et au ligand de la ligase E3 ubiquitine par formation de liaison amide ou par des réactions de chimie click, telles que la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) .

Méthodes de production industrielle

La production industrielle du dégradeur PROTAC EGFR 7 implique la mise à l'échelle des voies de synthèse décrites ci-dessus. Cela nécessite l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés du produit final. L'utilisation de techniques de synthèse et de purification automatisées, telles que la chromatographie liquide haute performance (HPLC), est courante dans les milieux industriels pour atteindre la qualité et la quantité souhaitées du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le dégradeur PROTAC EGFR 7 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Cycloaddition : Cette réaction implique la formation d'une structure cyclique par l'addition de deux molécules insaturées ou plus .

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles.

Cycloaddition : Les réactifs courants comprennent les azides et les alcynes, avec des catalyseurs de cuivre pour les réactions CuAAC .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite utilisés dans la synthèse de la molécule finale de dégradeur PROTAC EGFR 7. Ces intermédiaires comprennent des ligands et des lieurs fonctionnalisés qui sont essentiels à l'activité du composé final.

Applications de la recherche scientifique

Le dégradeur PROTAC EGFR 7 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de dégradation des protéines et développer de nouvelles méthodologies de synthèse.

Biologie : Utilisé pour étudier le rôle de l'EGFR dans les processus cellulaires et les états pathologiques, en particulier dans la recherche sur le cancer.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du CPNPC et d'autres cancers avec des mutations de l'EGFR.

Industrie : Utilisé dans le développement de nouveaux candidats médicaments et l'optimisation des technologies de dégradation des protéines

Mécanisme d'action

Le dégradeur PROTAC EGFR 7 exerce ses effets en induisant la dégradation des mutants L858R/T790M de l'EGFR par le biais du système ubiquitine-protéasome. Le composé forme un complexe ternaire avec la protéine cible (EGFR) et la ligase E3 ubiquitine, facilitant l'ubiquitination de la protéine cible. Cette protéine ubiquitinée est ensuite reconnue et dégradée par le protéasome, ce qui entraîne la réduction des niveaux d'EGFR dans la cellule. La dégradation de l'EGFR perturbe les voies de signalisation en aval, inhibant finalement la prolifération cellulaire et induisant l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PROTAC EGFR degrader 7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation mechanisms and developing new synthetic methodologies.

Biology: Used to investigate the role of EGFR in cellular processes and disease states, particularly in cancer research.

Medicine: Explored as a potential therapeutic agent for the treatment of NSCLC and other cancers with EGFR mutations.

Industry: Used in the development of new drug candidates and the optimization of protein degradation technologies

Mécanisme D'action

PROTAC EGFR degrader 7 exerts its effects by inducing the degradation of the EGFR L858R/T790M mutants through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase, facilitating the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of EGFR levels in the cell. The degradation of EGFR disrupts downstream signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

PROTAC 3 à base de géfitinib : Ce composé utilise le géfitinib comme ligand EGFR et la protéine von Hippel-Lindau comme ligand de la ligase E3 ubiquitine.

Dégradeur PROTAC EGFR 5 : Ce composé utilise un inhibiteur EGFR différent et VHL comme ligand de la ligase E3 ubiquitine.

Dégradeur PROTAC EGFR 6 : Similaire au dégradeur PROTAC EGFR 5 mais utilise le céreblon comme ligand de la ligase E3 ubiquitine .

HJM-561 : Un nouveau PROTAC qui dégrade sélectivement les mutants triples EGFRDel19/T790M/C797S et L858R/T790M/C797S .

Unicité

Le dégradeur PROTAC EGFR 7 est unique en raison de sa haute sélectivité et de sa puissance contre les mutants L858R/T790M de l'EGFR. Il a une valeur de DC50 de 13,2 nanomolaires, indiquant son efficacité à faibles concentrations. De plus, il a montré une activité antitumorale significative dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .

Propriétés

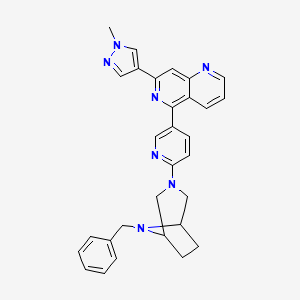

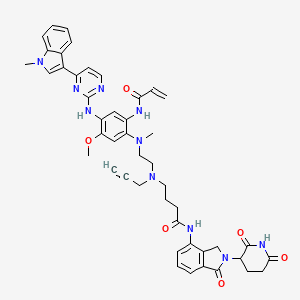

Formule moléculaire |

C46H48N10O6 |

|---|---|

Poids moléculaire |

836.9 g/mol |

Nom IUPAC |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide |

InChI |

InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60) |

Clé InChI |

MTMBWVDGSVDKJC-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)

![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)